Borane, ethyldimethyl-
Description
Historical Context of Organoborane Chemistry and its Evolution in Synthetic and Mechanistic Studies
The field of organoboron chemistry, which studies compounds containing carbon-boron bonds, has its origins in the 19th century. thieme.de However, it was the pioneering work of Herbert C. Brown and his colleagues in the 1950s and 1960s that truly revolutionized the field and established its importance in modern organic synthesis. numberanalytics.com A key discovery was the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, which provided a versatile and straightforward method for the synthesis of organoboranes. thieme.deresearchgate.netwikipedia.org
Initially, the significance of this discovery was not widely recognized, as the synthetic utility of organoboranes was largely unexplored at the time. thieme.de Undeterred, Brown's research group delved into the chemistry of these compounds, revealing their remarkable versatility. acs.org Organoboranes were found to be valuable intermediates that could be readily converted into a wide array of functional groups, including alcohols, amines, and halides. acs.orgwikipedia.org This expanded the toolkit available to synthetic chemists and paved the way for the development of more complex molecules. numberanalytics.comscispace.com
The evolution of organoborane chemistry continued with a focus on mechanistic studies to understand the "how" and "why" of these reactions. nih.govrsc.org These investigations led to the development of new reagents with enhanced selectivity and the ability to control the stereochemical outcome of reactions. researchgate.net The development of chiral organoborane reagents, for instance, enabled the asymmetric synthesis of molecules, producing specific enantiomers with high purity. acs.orgresearchgate.net This has had a profound impact on the pharmaceutical industry, where the biological activity of a drug can be dependent on its specific three-dimensional structure. numberanalytics.com
In recent decades, the field has continued to advance with the discovery of new catalytic systems, including those based on transition metals, which have further expanded the scope of organoborane reactions. acs.orghokudai.ac.jp Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), continue to provide deeper insights into reaction pathways, enabling the design of more efficient and selective catalysts. nih.govrsc.orgbohrium.com
Significance of Borane (B79455), Ethyldimethyl- within the Trialkylborane Class for Academic Inquiry
Borane, ethyldimethyl-, also known as ethyldimethylborane, is a member of the trialkylborane class of organoboron compounds, which have the general formula R₃B. wikipedia.org While perhaps not as widely known as some other trialkylboranes, it serves as a valuable subject for academic inquiry due to its specific structural and reactive properties. Trialkylboranes, in general, are notable for being monomeric and thermally stable at room temperature, though they can undergo isomerization at elevated temperatures. thieme-connect.de They are considered poor nucleophiles but act as Lewis acids due to the empty p-orbital on the boron atom. thieme-connect.de
The significance of ethyldimethylborane in research can be understood in several contexts:
Model System for Mechanistic Studies: The relatively simple and unsymmetrical structure of ethyldimethylborane makes it a useful model for studying the fundamental principles of organoborane reactivity. Investigations into its reactions can provide insights into the electronic and steric effects that govern the behavior of more complex trialkylboranes.
Reactivity Studies: Ethyldimethylborane participates in characteristic reactions of trialkylboranes, such as hydroboration and complexation with Lewis bases. Its specific reactivity patterns can be compared with other trialkylboranes to build a more comprehensive understanding of structure-reactivity relationships within this class of compounds.
Synthesis and Characterization: The synthesis of ethyldimethylborane, for example, through the pyrolysis of triethylborane (B153662), offers a practical case study in organometallic synthesis and purification techniques. thieme-connect.de Its characterization using methods like NMR spectroscopy and mass spectrometry provides a clear example of how these analytical techniques are applied to elucidate the structure of organoboron compounds.
Potential Applications: Research has explored the potential of borane derivatives in various fields. For instance, some studies have investigated the antifungal properties of boronate ester derivatives, including ethyldimethylborane, against certain fungal species. up.ac.za
Below is a table summarizing some of the key properties of Borane, ethyldimethyl-.
| Property | Value |
| IUPAC Name | ethyl(dimethyl)borane |
| CAS Number | 1113-22-0 |
| Molecular Formula | C₄H₁₁B |
| Molecular Weight | 69.94 g/mol |
| Appearance | Colorless, volatile liquid |
| Odor | Pungent |
This table is generated based on available data and may not be exhaustive. nih.govlookchem.com
Conceptual Frameworks Governing Boron-Carbon Bonding in Organoboranes
The nature of the boron-carbon (B-C) bond is central to understanding the chemistry of organoboranes. Several key conceptual frameworks help to describe this unique bond:
Electronegativity and Polarity: The electronegativity of boron (2.04) is lower than that of carbon (2.55). wikipedia.org This difference results in a B-C bond with low polarity, where the electron density is slightly shifted towards the carbon atom, making it nucleophilic. wikipedia.org Despite this polarity, the B-C bond is considered to be essentially covalent. thieme-connect.de
Lewis Acidity and the Vacant p-Orbital: Boron in trialkylboranes like ethyldimethylborane is electron-deficient, possessing a vacant p-orbital. wikipedia.orgthieme-connect.de This makes trialkylboranes effective Lewis acids, readily accepting electron pairs from nucleophiles (Lewis bases) to form tetracoordinate "ate" complexes. thieme-connect.dersc.org This formation of an ate complex is a crucial step in many of the reactions of organoboranes, as it activates the alkyl groups for subsequent migration.
1,2-Migration: A key reactive pathway for organoboranes involves the intramolecular 1,2-migration of an alkyl group from the boron atom to an adjacent electrophilic carbon. wikipedia.org This rearrangement is a fundamental process that underlies many of the carbon-carbon and carbon-heteroatom bond-forming reactions characteristic of organoborane chemistry. thieme-connect.de
Steric and Electronic Effects: The reactivity and stability of organoboranes are influenced by both steric and electronic factors. The size of the alkyl groups attached to boron can hinder the approach of reagents, affecting reaction rates. wikipedia.org Electronically, the nature of the alkyl groups can influence the Lewis acidity of the boron center and the migratory aptitude of the groups.
The table below provides a comparative overview of the electronegativity values that define the polarity of the boron-carbon bond.
| Element | Pauling Electronegativity |
| Boron (B) | 2.04 |
| Carbon (C) | 2.55 |
Data sourced from scientific literature. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
1113-22-0 |
|---|---|
Molecular Formula |
C4H11B |
Molecular Weight |
69.94 g/mol |
IUPAC Name |
ethyl(dimethyl)borane |
InChI |
InChI=1S/C4H11B/c1-4-5(2)3/h4H2,1-3H3 |
InChI Key |
QOROTCSPKMPOQB-UHFFFAOYSA-N |
SMILES |
B(C)(C)CC |
Canonical SMILES |
B(C)(C)CC |
Synonyms |
Ethyldimethylborane |
Origin of Product |
United States |
Iii. Mechanistic Investigations and Reactivity Studies of Ethyldimethylborane
Fundamental Electronic Characteristics and Reactivity Trends of Trialkylboranes
Trialkylboranes, including ethyldimethylborane, are characterized by a trigonal planar geometry around the boron atom. This geometry arises from the sp² hybridization of boron, leaving a vacant p-orbital perpendicular to the plane of the B-C bonds. This electronic feature is central to the reactivity of trialkylboranes.
The presence of an empty p-orbital on the boron atom in trialkylboranes renders the boron center electron-deficient and thus highly electrophilic. vdoc.pub This inherent Lewis acidity dictates the propensity of ethyldimethylborane to accept a pair of electrons from a nucleophile. The boron atom in ethyldimethylborane acts as a Lewis acid, readily reacting with Lewis bases. chemistrysteps.com This electrophilicity is the driving force for many of the characteristic reactions of organoboranes.
Table 1: General Comparison of Lewis Acidity in Selected Boron Compounds
| Compound | Structural Feature | Relative Lewis Acidity |
| Boron Trifluoride (BF₃) | Halogen substituents | Very High |
| Trichloroborane (BCl₃) | Halogen substituents | High |
| Triethylborane (B153662) | Alkyl substituents | Moderate |
| Ethyldimethylborane | Alkyl substituents | Moderate |
| Triphenylborane | Aryl substituents | Moderate |
Note: This table provides a qualitative comparison. Quantitative measurements of Lewis acidity can be complex and depend on the reference base used.
The electrophilic boron center of ethyldimethylborane readily reacts with a wide range of nucleophiles to form four-coordinate organoborate anions, commonly referred to as "ate" complexes. libretexts.org In these complexes, the boron atom adopts a tetrahedral geometry and acquires a formal negative charge. The formation of an "ate" complex significantly alters the reactivity of the organoborane, transforming the alkyl groups on the boron from weakly nucleophilic to highly nucleophilic.
A general representation of "ate" complex formation with a generic nucleophile (Nu⁻) is as follows:
(CH₃)₂B(C₂H₅) + Nu⁻ → [(CH₃)₂B(C₂H₅)(Nu)]⁻
The stability and reactivity of the resulting "ate" complex depend on the nature of the nucleophile and the solvent. Strong nucleophiles, such as organolithium reagents, readily form stable "ate" complexes. mt.com
Intramolecular Rearrangements and Isomerization Processes
Organoboranes, particularly those with different alkyl groups, can undergo intramolecular rearrangements, leading to the isomerization of the organoborane.
The primary mechanism for the isomerization of trialkylboranes is a reversible process of dehydroboration followed by hydroboration. This process involves the elimination of a B-H species from the organoborane to form an alkene and a dialkylborane, which then re-adds to the alkene in a different orientation. This sequence allows the boron atom to migrate along the carbon skeleton of the alkyl group.
For ethyldimethylborane, this process can be visualized as the temporary dissociation of one of the alkyl groups as an alkene, followed by re-addition of the resulting dialkylborane. For example, the ethyl group could be eliminated as ethene, followed by the re-addition of dimethylborane.
(CH₃)₂B(C₂H₅) ⇌ (CH₃)₂BH + CH₂=CH₂
This equilibrium allows for the migration of the boron atom to the thermodynamically most stable position, which is typically the least sterically hindered carbon atom.
The rate of isomerization in trialkylboranes is significantly influenced by the steric bulk of the alkyl groups attached to the boron atom. Thermal isomerization generally proceeds in a direction that places the boron atom at the least sterically crowded position of the alkyl chain.
While specific kinetic data for the thermal isomerization of ethyldimethylborane is not extensively documented, studies on related systems indicate that such rearrangements often require elevated temperatures. scispace.comnih.govlongdom.org The presence of bulkier alkyl groups can accelerate the rate of isomerization by increasing the steric strain in the initial organoborane, thereby lowering the activation energy for the dehydroboration step.
Table 2: General Trends in Isomerization of Trialkylboranes
| Trialkylborane Structure | Steric Hindrance | Tendency to Isomerize |
| Primary alkyl groups | Low | Slower, requires higher temperatures |
| Secondary alkyl groups | Moderate | Faster than primary |
| Tertiary alkyl groups | High | Rapid, often occurs at lower temperatures |
Reaction Pathways Involving C-C and Carbon-Heteroatom Bond Formation
The formation of "ate" complexes from ethyldimethylborane unlocks a rich chemistry involving the transfer of its alkyl groups to electrophilic centers, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the key reactions of trialkylboranes is the hydroboration-oxidation sequence, which converts alkenes into alcohols. chemistrysteps.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity.
Another important transformation is the reaction of organoboranes with carbon monoxide (carbonylation), which can lead to the synthesis of aldehydes, ketones, and tertiary alcohols. The reaction with α-diazo esters can also be used for C-C bond formation. organic-chemistry.orgicm.edu.plresearchgate.netnih.gov Furthermore, conjugate addition reactions of organoboranes to α,β-unsaturated carbonyl compounds provide a powerful method for C-C bond formation. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.commakingmolecules.com The reaction with α-halo enolates is another pathway for C-C bond formation. mt.com Cyanidation reactions offer a route to ketones and tertiary alcohols. scispace.com
While specific examples detailing the use of ethyldimethylborane in all these reaction types are not prevalent in the literature, its behavior is expected to be analogous to that of other simple trialkylboranes. The choice of a specific trialkylborane in a synthetic application often depends on the desired alkyl group to be transferred and the steric requirements of the reaction.
The Role of 1,2-Migration of Alkyl Groups from Boron to Carbon
The 1,2-migration of an alkyl or aryl group from a boron atom to an adjacent carbon atom is a fundamental and synthetically valuable transformation in organoboron chemistry. This rearrangement is a key step in many reactions that form new carbon-carbon bonds. In the context of ethyldimethylborane, this would involve the migration of either an ethyl or a methyl group.
The driving force for this migration is typically the formation of a more stable intermediate. The process is often initiated by the formation of a tetracoordinate boronate complex, also known as an "ate" complex, through the addition of a nucleophile to the electron-deficient boron center of ethyldimethylborane. If the nucleophile has a leaving group on an adjacent atom, a 1,2-shift can occur.
The general mechanism can be depicted as follows:
Formation of an Ate Complex: A nucleophile attacks the boron atom of ethyldimethylborane, forming a tetracoordinate intermediate.
1,2-Migration: An alkyl group (either ethyl or methyl) migrates from the boron to the adjacent carbon atom, displacing a leaving group.
Product Formation: The resulting organoborane can then be further transformed, for example, through oxidation or protonolysis, to yield a variety of organic products.
Mechanistic Interrogations of Carbon-Boron Bond Transformations
The carbon-boron (C-B) bond in ethyldimethylborane is characterized by its covalent nature and relatively low polarity. Transformations involving this bond are central to the utility of organoboranes in synthesis. Mechanistic investigations into these transformations often focus on understanding the factors that govern the cleavage and formation of the C-B bond.
Key transformations and their mechanistic considerations include:
Protonolysis: The cleavage of the C-B bond by a proton source, such as a carboxylic acid. This reaction proceeds with retention of configuration at the carbon atom. The mechanism is believed to involve an electrophilic attack by the proton on the carbon atom of the C-B bond.
Oxidation: The reaction of ethyldimethylborane with oxidizing agents, such as hydrogen peroxide in the presence of a base, leads to the replacement of the C-B bond with a C-O bond, typically forming alcohols. The mechanism involves the formation of a boronate intermediate, followed by a 1,2-migration of the alkyl group from boron to oxygen.
Transmetalation: The transfer of the ethyl or methyl group from boron to another metal. This is a key step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanism of transmetalation is complex and can be influenced by the nature of the metals, ligands, and reaction conditions.
While detailed experimental data specifically for ethyldimethylborane is scarce in the literature, the principles governing these transformations in other trialkylboranes are expected to apply.
Studies on Thermal Stability and Decomposition Mechanisms
Trialkylboranes, including ethyldimethylborane, are generally considered to be thermally stable at room temperature. However, at elevated temperatures, they can undergo decomposition. The primary thermal decomposition pathway for many trialkylboranes is through a process known as dehydroboration.
Dehydroboration is the reverse of hydroboration and involves the elimination of an alkene and the formation of a dialkylborane. In the case of ethyldimethylborane, this would involve the elimination of ethene to produce dimethylborane. This process is often reversible and can lead to isomerization of the alkyl groups on the boron atom, where the boron atom migrates to the least sterically hindered position.
The general mechanism for dehydroboration is believed to proceed through a four-centered transition state.
Hypothetical Decomposition Data for Ethyldimethylborane
Since specific experimental data for the thermal decomposition of ethyldimethylborane is not available, the following table presents hypothetical data based on the general behavior of trialkylboranes to illustrate the kind of information that would be sought in such a study.
| Temperature (°C) | Decomposition Rate Constant (s⁻¹) | Major Decomposition Products |
| 150 | 1.2 x 10⁻⁵ | Ethene, Dimethylborane |
| 200 | 3.5 x 10⁻⁴ | Ethene, Dimethylborane |
| 250 | 8.1 x 10⁻³ | Ethene, Dimethylborane, Methane |
Note: This data is illustrative and not based on actual experimental results for ethyldimethylborane.
At higher temperatures, more complex decomposition pathways may become significant, including the cleavage of boron-carbon and carbon-carbon bonds, leading to the formation of a variety of gaseous and solid products. For instance, the pyrolysis of triethylborane has been studied in the context of chemical vapor deposition and is known to produce a mixture of hydrocarbons and boron-containing materials. It is reasonable to assume that the pyrolysis of ethyldimethylborane would also lead to a complex mixture of products resulting from various bond-breaking and rearrangement processes.
Iv. Ethyldimethylborane As a Lewis Acid in Chemical Transformations
Theoretical Frameworks of Lewis Acidity in Tricoordinate Boron Compounds
The Lewis acidity of tricoordinate boron compounds, including ethyldimethylborane, is fundamentally governed by the electron-deficient nature of the central boron atom. Possessing a vacant p-orbital and only six valence electrons, these boranes act as potent electron pair acceptors. titech.ac.jp The strength of this acidity is modulated by the electronic and steric properties of the substituents attached to the boron center. rsc.orgrsc.org
Electron-donating groups can diminish Lewis acidity by increasing electron density on the boron atom, thereby reducing its electrophilicity. Conversely, electron-withdrawing groups enhance Lewis acidity by further decreasing the electron density at the boron center. acs.org The spatial arrangement and bulkiness of these substituents also play a crucial role; sterically demanding groups can hinder the approach of a Lewis base, a phenomenon that can either reduce reactivity or lead to the formation of "frustrated Lewis pairs" (FLPs) where the acid and base are sterically prevented from forming a classical adduct. rsc.orgrsc.org
Quantification and Comparative Analysis of Lewis Acidity for Ethyldimethylborane
Several experimental and computational methods are employed to quantify and compare the Lewis acidity of boranes. rsc.orgresearchgate.net These methods provide a valuable framework for understanding and predicting the reactivity of compounds like ethyldimethylborane in various chemical transformations.
Experimental Methods:
The Gutmann-Beckett Method: This widely adopted technique utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR probe. The change in the ³¹P NMR chemical shift (Δδ³¹P) upon formation of a borane-Et₃PO adduct is correlated with the Lewis acidity of the borane (B79455). rsc.orgresearchgate.netchemrxiv.org A larger downfield shift indicates a stronger Lewis acid.
The Childs' Method: This method employs trans-crotonaldehyde as a ¹H NMR probe, measuring the chemical shift change of the γ-proton upon coordination with a Lewis acid. rsc.orgnih.gov
Fluorescence-Based Methods: More recent approaches utilize fluorescent probes, such as dithienophosphole oxide, where the change in fluorescence upon adduct formation provides a measure of Lewis acidity. rsc.orgchemrxiv.org
The Müller Method: This method uses p-fluorobenzonitrile as a ¹⁹F NMR spectroscopic probe to evaluate the relative Lewis acidity of boranes. rsc.orgrsc.orgjove.com
Computational Methods:
Fluoride (B91410) Ion Affinity (FIA): This is a computed value representing the energy released when a fluoride ion binds to the Lewis acid. A higher FIA value corresponds to stronger Lewis acidity. rsc.org
Hydride Affinity (HA): Similar to FIA, this is the computed affinity of the borane for a hydride ion. rsc.org
LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can serve as an indicator of Lewis acidity, with lower LUMO energies suggesting stronger acidity. rsc.org
| Borane | Gutmann-Beckett (Δδ³¹P, ppm) | Computed Fluoride Affinity (kJ/mol) |
|---|---|---|
| B(C₆F₅)₃ | 27.0 | - |
| BPh₃ | - | - |
| BCl₃ | - | - |
| BF₃ | - | - |
| HBMeoCb₂ | 30.0 | 527 |
| BoCb₃ | 27.5 | 605 |
This table is populated with representative data from the search results to illustrate the comparative nature of these quantification methods. Specific values for ethyldimethylborane are not provided in the search results.
V. Catalytic Applications and Ligand Chemistry of Ethyldimethylborane Derivatives
Homogeneous Catalysis Utilizing Organoboranes
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. wikipedia.org Organoboranes are increasingly utilized in this field, either as direct catalysts or as crucial components of catalytic systems.
The incorporation of boron into catalyst structures is a burgeoning area of research aimed at modulating catalytic activity and selectivity. Boron's electron-deficient nature can be leveraged to create unique active sites. rhhz.net
Research Findings:
Boron-Doped Catalysts: The introduction of boron atoms into the lattice of metal catalysts can significantly alter their electronic properties and surface chemistry. rhhz.net For instance, boron-doped palladium catalysts have shown enhanced performance in electrocatalytic CO2 reduction. The interstitial boron atoms can create electron-deficient sites, which can enhance the binding and activation of substrates. rhhz.net
Intermetallic Borides: Metal borides, which are compounds of a metal and boron, exhibit diverse structural and electronic properties. rhhz.net Amorphous catalysts doped with metals like nickel or cobalt alongside boron have demonstrated high activity and selectivity in the catalytic hydrogenation of aromatic aldehydes. alfachemic.com
Carborane-Based Ligands: Icosahedral carboranes can be incorporated into ligand scaffolds, such as pincer ligands. These boron-rich clusters offer unique steric and electronic properties that are distinct from traditional carbon-based ligands, allowing for fine-tuning of the catalytic center. nih.gov
The following table summarizes different approaches to incorporating boron into catalyst systems.
| Catalyst Type | Role of Boron | Example Application |
| Boron-Doped Metal | Electronic Modifier | CO2 Electroreduction (Pd-B) |
| Intermetallic Boride | Active Phase Component | Hydrogenation (Ni-B) alfachemic.com |
| Boron-Containing Support | Modifies Metal-Support Interaction | Hydrodesulfurization (CoMo/B-Al2O3) techconnect.org |
| Carborane-Based Ligand | Part of Ligand Scaffold | Various Transition-Metal Catalysis nih.gov |
Organoboranes are frequently employed as reagents in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through a series of fundamental organometallic steps.
Research Findings:
1,2-Metalate Shifts: A key mechanistic pathway in many of these reactions involves the formation of a boron 'ate' complex, followed by a 1,2-metalate shift. nih.gov For example, in palladium-catalyzed reactions, an (aryl)Pd(II) complex can induce the rearrangement of an alkynyl-trialkylborate, leading to the formation of a trisubstituted (Z)-alkenylboron product. nih.gov
Hydroarylation of Alkynes: Rhodium-catalyzed hydroarylation of alkynes with organoboron reagents is a powerful method for synthesizing stereodefined multisubstituted alkenes. The mechanism is thought to involve the syn-1,2-insertion of an aryl-rhodium species across the alkyne's triple bond, followed by protonolysis to release the product. scispace.com
Control of Regio- and Stereoselectivity: The choice of transition metal, ligands, and the specific organoborane reagent can control the regioselectivity and stereoselectivity of the reaction. For instance, strategies have been developed for both syn- and anti-insertion pathways in the functionalization of alkynes. scispace.comacs.org
Cascade Reactions: The versatility of organoboranes in transition-metal catalysis has been exploited in the development of cascade reactions, where multiple bonds are formed in a single operation to construct complex molecular architectures. scispace.com
Below is a table illustrating the role of organoboranes in selected transition-metal-catalyzed reactions.
| Reaction Type | Transition Metal | Role of Organoborane | Mechanistic Feature |
| Cross-Coupling | Palladium nih.gov | Nucleophilic Partner | 1,2-Metalate Shift nih.gov |
| Hydroarylation | Rhodium scispace.com | Aryl Source | syn-1,2-Carbometalation scispace.com |
| Alkyne Functionalization | Various | Reagent | Controllable syn/anti-Addition acs.org |
Ligand Design and Synthesis for Organoborane-Based Catalysis
The design of ligands is paramount in controlling the outcome of catalytic reactions. In the context of organoborane chemistry, ligands can directly interact with the boron center or be designed to incorporate boron moieties, thereby influencing the electronic and steric environment of the catalyst.
Ligands play a critical role in tuning the properties of a metal catalyst, and this is particularly true in reactions involving organoboranes.
Research Findings:
Electronic Effects: The electron-donating or -withdrawing nature of a ligand can significantly impact the reactivity of the metal center. For instance, in catalysts featuring boron-rich clusters like carboranes, the electronic influence on the metal center can be substantial and can be tuned by changing the point of attachment to the carborane cage. nih.gov
Steric Hindrance: The steric bulk of ligands can control the access of substrates to the metal center, influencing selectivity. Bulky ligands can also prevent catalyst deactivation pathways.
Cooperative Catalysis: Ligands can be designed to do more than just bind to the metal. Bifunctional ligands, including those bearing a Lewis acidic boron site, can actively participate in the catalytic cycle. nih.gov This concept of metal-ligand cooperation has led to the development of highly efficient catalysts. researchgate.net
Doping Effects: In heterogeneous catalysis, doping a support material with boron can alter the acidity and surface properties, which in turn influences the activity and selectivity of the supported metal catalyst. acs.org For example, doping carbon-based catalysts with boron can increase the concentration of pyridinic nitrogen sites, which are believed to be active sites for the oxygen reduction reaction. acs.org
The quest for more efficient and selective catalysts has driven the exploration of novel ligand architectures that can engage in unique interactions with boron.
Research Findings:
Pincer Ligands with Metal-Boryl Bonds: Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion. The development of carborane-based pincer ligands has led to complexes with direct, covalent bonds between the transition metal and a boron atom of the carborane cage. These B-functionalized systems are of interest as potential intermediates in catalytic coupling reactions. nih.gov
Post-Synthetic Functionalization of Ligands: A facile approach to incorporating boron into a catalyst system is the direct functionalization of a pre-existing ligand with a borane (B79455). For example, rhodium(I) complexes with indenyl ligands can react with perfluorinated boranes, resulting in the formation of a C-B bond on the indenyl ring and creating a bifunctional ligand in situ. nih.gov
Boron-Based Donor Ligands: While boron compounds are typically Lewis acidic, it is possible to design ligands where a tricoordinate boron center acts as a neutral donor to a transition metal. This "umpolung" of boron's reactivity is achieved by attaching π-accepting substituents to the boron, leading to novel electronic properties and catalytic activities. acs.org
Propiolamidinato Ligands: Boron complexes featuring propiolamidinato ligands have been synthesized and characterized. The electronic properties of these complexes can be tuned by varying the substituents on the ligand framework, which in turn influences their photophysical properties. nih.govacs.org
Frustrated Lewis Pair (FLP) chemistry is a paradigm shift in catalysis that does not rely on transition metals. It involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct.
Research Findings:
Principle of FLPs: The unquenched reactivity of the Lewis acid and base in an FLP allows them to cooperatively activate a variety of small molecules, including H2, CO2, and alkenes. rsc.orgwikipedia.org A common Lewis acid component in FLPs is a sterically encumbered borane, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). wikipedia.org
Hydrogen Activation and Hydrogenation: A landmark discovery in FLP chemistry was the ability of certain phosphine (B1218219)/borane pairs to heterolytically cleave dihydrogen. wikipedia.org This has been exploited to develop metal-free catalysts for the hydrogenation of various unsaturated substrates like imines, nitriles, and alkynes. wikipedia.orgacs.org The mechanism involves the borane acting as a hydride acceptor and the phosphine as a proton acceptor.
Mechanism of Activation: The activation of substrates by FLPs can proceed through different pathways. For the activation of H2, it is proposed that a pre-association of the Lewis acid and base forms an "encounter complex," which then reacts with the hydrogen molecule. rsc.org
Catalytic Cycles: In catalytic applications, the activated substrate (e.g., the protonated base and the hydridoborate) reacts with the substrate to be reduced, regenerating the FLP for the next catalytic cycle. acs.org The delicate balance of Lewis acidity of the borane is crucial for efficient catalysis. acs.org
The following table highlights key aspects of FLP chemistry involving boron species.
| Feature | Description | Example Borane | Application |
| Lewis Acid Component | Sterically hindered, electron-deficient borane | B(C6F5)3 wikipedia.org | Small Molecule Activation wikipedia.org |
| H2 Activation | Heterolytic cleavage of H-H bond | Chiral Boronates researchgate.net | Metal-Free Hydrogenation acs.org |
| Substrate Activation | Cooperative interaction with unsaturated substrates | B(C6F5)3 nih.gov | Alkyne Hydroamination researchgate.net |
| Encounter Complex | Pre-association of Lewis acid and base | B(C6F5)3 rsc.org | Mechanistic Intermediate rsc.org |
Catalytic Applications of Ethyldimethylborane Derivatives in Polymerization Reactions Remain Undocumented in Publicly Accessible Research
Despite a thorough review of scientific literature and chemical databases, no specific research findings on the application of ethyldimethylborane as an organoborane catalyst in polymerization reactions have been identified. While the broader class of organoboranes has seen significant investigation and application in catalysis, information regarding the catalytic activity of ethyldimethylborane in this context appears to be absent from the available public domain.
Organoborane compounds, in general, are recognized for their utility as Lewis acids and are employed as catalysts or co-catalysts in various polymerization methods. For instance, triethylborane (B153662) has been notably used in the polymerization of epoxides and as a component in some Ziegler-Natta catalyst systems. libretexts.orgwikipedia.org Similarly, other organoboron compounds are utilized as activators for metallocene catalysts in olefin polymerization. mdpi.comlibretexts.org These applications highlight the potential of organoboranes to influence polymerization processes, including reaction rates and polymer properties.
However, the specific catalytic behavior of ethyldimethylborane in polymerization has not been detailed in the reviewed literature. Research in this area tends to focus on more common or sterically different alkylboranes. Consequently, there is no data to present on polymerization reactions catalyzed by ethyldimethylborane derivatives, the types of polymers that could be produced, or any associated research findings. The scientific community has yet to publish studies that would elucidate the potential of ethyldimethylborane in this particular application.
Vii. Adduct Formation Studies of Ethyldimethylborane
Investigation of Lewis Base Adducts with Ethyldimethylborane
The formation of adducts between Lewis bases and boranes is a fundamental concept in organoboron chemistry. Ethyldimethylborane, with its boron center possessing a vacant p-orbital, is expected to act as a Lewis acid, readily accepting an electron pair from a Lewis base to form a stable adduct. The strength and nature of this interaction are governed by several factors, which are explored in the following subsections.
Structural Characterization of Adducts
The precise three-dimensional arrangement of atoms in an ethyldimethylborane adduct is critical for understanding its reactivity and properties. While specific crystallographic data for ethyldimethylborane adducts is not presently available, the structural characterization of adducts of other boranes, such as diborane(4) (B1213185) compounds, has been successfully achieved using single-crystal X-ray diffraction. This technique would be instrumental in determining key structural parameters for ethyldimethylborane adducts, including:
B-N Bond Length: The distance between the boron atom of ethyldimethylborane and the donor atom (typically nitrogen, oxygen, or phosphorus) of the Lewis base. A shorter bond length generally indicates a stronger dative bond.
Coordination Geometry: Upon adduct formation, the geometry around the boron atom is expected to change from trigonal planar in the free borane (B79455) to tetrahedral in the adduct.
Bond Angles: The angles around the boron and the donor atom provide insights into the steric strain within the adduct.
| Lewis Base | Expected B-Donor Bond Length (Å) | Expected Coordination Geometry at Boron |
|---|---|---|
| Ammonia (B1221849) (NH₃) | ~1.60 - 1.65 | Tetrahedral |
| Pyridine (C₅H₅N) | ~1.62 - 1.67 | Tetrahedral |
| Trimethylphosphine (P(CH₃)₃) | ~1.90 - 1.95 | Tetrahedral |
Thermodynamic and Kinetic Aspects of Adduct Formation
The formation of an adduct between ethyldimethylborane and a Lewis base is an equilibrium process that can be described by its thermodynamic and kinetic parameters.
Thermodynamic Aspects: The stability of the adduct is quantified by the equilibrium constant (K) and the standard Gibbs free energy change (ΔG°) for the adduct formation reaction. A more negative ΔG° indicates a more stable adduct. The enthalpy change (ΔH°) reflects the strength of the newly formed B-donor bond, while the entropy change (ΔS°) is typically negative due to the association of two molecules.
Kinetic Aspects: The rate at which the adduct is formed is described by the rate constant (k). Kinetic studies would provide insights into the mechanism of adduct formation and the energy barrier of the reaction.
| Lewis Base | Expected ΔH° (kcal/mol) | Expected Relative Rate of Formation |
|---|---|---|
| Ammonia (NH₃) | Highly Exothermic | Fast |
| Pyridine (C₅H₅N) | Exothermic | Moderate |
| Triethylamine (B128534) (N(C₂H₅)₃) | Less Exothermic | Slow |
Influence of Donor Basicity and Steric Hindrance on Adduct Stability
The stability of ethyldimethylborane adducts is significantly influenced by both the electronic and steric properties of the Lewis base.
Donor Basicity: A more basic Lewis base, with a higher proton affinity, will generally form a more stable adduct with ethyldimethylborane. This is due to the stronger donation of electron density to the electron-deficient boron center. For example, ammonia is a stronger base than pyridine, and thus is expected to form a more stable adduct.
Steric Hindrance: The presence of bulky substituents on either the ethyldimethylborane or the Lewis base can sterically hinder the approach of the two molecules, leading to a less stable adduct. For instance, while triethylamine is a stronger base than trimethylamine, the increased steric bulk of the ethyl groups in triethylamine is expected to result in a less stable adduct with ethyldimethylborane compared to the adduct with trimethylamine. This interplay between electronic and steric effects is a key determinant of adduct stability.
Intermolecular Interactions and Self-Assembly in Organoborane Systems
Beyond the formation of simple 1:1 adducts, organoborane systems can exhibit more complex intermolecular interactions, leading to the formation of supramolecular assemblies. While specific studies on the self-assembly of ethyldimethylborane are not documented, the principles governing such interactions in other organoboron compounds can be applied.
Weak intermolecular forces, such as dipole-dipole interactions and van der Waals forces, can play a significant role in the solid-state packing and solution-phase behavior of ethyldimethylborane and its adducts. In cases where the Lewis base contains functional groups capable of hydrogen bonding, these interactions can direct the formation of well-ordered, self-assembled structures. The study of these non-covalent interactions is a burgeoning area of research, with potential applications in materials science and crystal engineering. The design of specific Lewis bases that can interact with ethyldimethylborane to form predictable and functional supramolecular architectures remains an exciting avenue for future investigation.
Viii. Advanced Spectroscopic and Computational Characterization of Ethyldimethylborane and Its Derivatives
Application of Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organoboranes. The presence of NMR-active nuclei such as ¹¹B, ¹H, and ¹³C allows for a detailed investigation of the molecular framework of ethyldimethylborane.
The ¹¹B NMR spectrum provides direct information about the boron atom's local environment. For trialkylboranes like ethyldimethylborane, the ¹¹B chemical shift is expected to be in the downfield region, typically between +80 and +90 ppm relative to BF₃·OEt₂. This downfield shift is characteristic of tricoordinate boron compounds. The replacement of a hydrogen atom with an alkyl group generally leads to a downfield shift in the ¹¹B NMR spectrum.
The ¹H NMR spectrum of ethyldimethylborane would exhibit signals corresponding to the ethyl and dimethyl groups attached to the boron atom. The protons of the methyl groups would appear as a singlet, while the ethyl group would show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, with coupling to each other.
| Assignment | ¹³C Chemical Shift (δ) in ppm (for Diethylmethylborane) |
| B-CH₃ | Not reported |
| B-CH₂-CH₃ | Not reported |
| B-CH₂-CH₃ | Not reported |
Multinuclear NMR, which involves the observation of various NMR-active nuclei, provides a more complete picture of molecular structure and bonding. In the context of ethyldimethylborane, in addition to ¹H, ¹³C, and ¹¹B, observing other nuclei in derivatives can be informative. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between different atoms. For instance, an ¹H-¹³C HSQC spectrum would show correlations between directly bonded protons and carbons, while an ¹H-¹¹B HMBC could reveal longer-range couplings between protons and the boron atom, confirming the B-C and B-H connectivities. The chemical shift dispersion is significantly different across various nuclei, with heavier nuclei often exhibiting a larger range, making them sensitive probes of the chemical environment.
Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes or exchange phenomena. For ethyldimethylborane and its derivatives, VT NMR can provide insights into bond rotation and intermolecular interactions. At low temperatures, dynamic processes may slow down sufficiently to be observed on the NMR timescale, potentially leading to the resolution of distinct signals for different conformers. Conversely, at higher temperatures, rapid exchange processes can lead to the coalescence of signals. Studies on borane (B79455) complexes have shown that at low temperatures, it is possible to observe separate resonance signals for bulk and complexed solvent molecules, allowing for the determination of coordination numbers.
Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule by observing their characteristic vibrational frequencies. The IR spectrum of an alkane-like molecule such as ethyldimethylborane is expected to be dominated by C-H and C-C bond vibrations. Alkane C-H stretching vibrations typically appear in the region of 2850-2960 cm⁻¹. The C-C stretching vibrations are generally found in the 800-1300 cm⁻¹ range. The B-C stretching vibration in alkylboranes is also expected in the fingerprint region and can provide information about the boron-carbon bond. The specific vibrational frequencies are influenced by the masses of the atoms and the force constants of the bonds.
Expected IR Absorption Regions for Ethyldimethylborane
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (sp³) | 2850 - 2960 |
| C-H Bend | 1350 - 1470 |
| B-C Stretch | ~1100 - 1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Simple trialkylboranes like ethyldimethylborane, which lack extensive conjugation or chromophores, are not expected to show significant absorption in the near-UV or visible regions of the electromagnetic spectrum. Any absorption would likely be due to σ → σ* transitions occurring at shorter wavelengths in the far-UV region.
However, the introduction of chromophoric or fluorophoric groups into the structure of ethyldimethylborane can lead to derivatives with interesting photophysical properties. Organoboron compounds are known to exhibit fluorescence, and their emission properties are often sensitive to the solvent environment. The fluorescence spectra of such derivatives can provide information about the excited state and the influence of the boron center on the electronic properties of the molecule. For instance, some organoboranes exhibit large bathochromic shifts in their fluorescence maxima in highly polar solvents, which is indicative of charge transfer in the excited state.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. While ethyldimethylborane itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, its radical derivatives can be studied using this method. For example, a boryl radical centered on the boron atom could be generated through hydrogen abstraction from a B-H bond in a derivative or through other chemical reactions.
Studies on related N-heterocyclic carbene (NHC)-borane radicals have shown that the EPR spectra can provide detailed information about the structure and electronic delocalization of the radical species. The hyperfine coupling constants to the boron and adjacent nuclei in the EPR spectrum would reveal the distribution of the unpaired electron spin density within the radical, offering insights into its reactivity and stability. Research on trialkylamin–boryl radicals has indicated a pyramidal arrangement of ligands around the boron center in the radical state.
Mass Spectrometry for Molecular Characterization and Adduct Identification
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and confirming the elemental composition of ethyldimethylborane. Due to the reactive nature of organoboranes, soft ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) are often preferred over hard ionization methods like electron impact (EI) to minimize fragmentation and preserve the molecular ion.
A key aspect of the mass spectrometric analysis of Lewis acidic compounds like ethyldimethylborane is the identification of adduct ions. acdlabs.com These are formed when the analyte molecule associates with other molecules or ions present in the sample solution or the mass spectrometer itself. acdlabs.comnih.gov Common adducts observed in the positive ion mode for organoboranes include those with solvent molecules (e.g., methanol, acetonitrile) or alkali metal ions (e.g., Na⁺, K⁺) that may be present as impurities. acdlabs.comunm.edu The formation of these adducts can be both a challenge and an opportunity; while they can complicate spectra, they can also aid in ionization and provide clues about the analyte's interactions. unm.edu In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the molecular ion or its adducts can provide valuable structural information through the analysis of fragmentation patterns. mdpi.com
| Adduct Type | Ion Formula (M = Ethyldimethylborane) | Description | Common Source |
|---|---|---|---|
| Protonated Molecule | [M + H]⁺ | The molecule associated with a proton. | Protic solvents, acid modifiers |
| Sodium Adduct | [M + Na]⁺ | The molecule associated with a sodium ion. | Glassware, solvent impurities |
| Potassium Adduct | [M + K]⁺ | The molecule associated with a potassium ion. | Glassware, solvent impurities |
| Solvent Adduct (Acetonitrile) | [M + CH₃CN + H]⁺ | The molecule associated with a protonated acetonitrile (B52724) molecule. | LC-MS mobile phase |
X-ray Diffraction for Solid-State Structural Elucidation
While ethyldimethylborane is a liquid at standard conditions, its derivatives, particularly stable adducts with Lewis bases (e.g., amines, phosphines) or solid-state organoboron compounds, can be crystallized and studied by single-crystal X-ray diffraction. This technique provides the most definitive structural information, yielding precise measurements of bond lengths, bond angles, and torsional angles in the solid state. researchgate.net
For derivatives of ethyldimethylborane, X-ray crystallography can unequivocally determine the coordination geometry at the boron center, which is typically trigonal planar in the free borane and tetrahedral in its four-coordinate adducts. The analysis of crystal packing reveals intermolecular interactions, such as van der Waals forces or weaker hydrogen bonds, that govern the solid-state architecture. This information is crucial for understanding the physical properties of these materials and for designing new compounds with specific solid-state structures. arxiv.org911metallurgist.com
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| B-N Bond Length | 1.65 Å | The distance between the boron and nitrogen atoms, indicating a coordinate covalent bond. |
| Average B-C Bond Length | 1.60 Å | The average distance between the boron and carbon atoms. |
| C-B-C Angle | ~109.5° | The angles around the now tetrahedral boron center. |
Advanced Techniques such as Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy for Material Characterization
Electron Energy-Loss Spectroscopy (EELS) is a powerful technique, often coupled with transmission electron microscopy, that probes the electronic structure of materials. manchester.ac.uk When applied to boron-containing compounds, EELS can provide detailed information about the local bonding environment of boron atoms. The Boron K-edge, which occurs around 188-194 eV, corresponds to the excitation of a boron 1s electron to unoccupied orbitals. globalsino.com The fine structure of this edge reveals the nature of these unoccupied states; for instance, a sharp peak around 192 eV is characteristic of transitions to empty π* orbitals in sp²-hybridized boron, while broader features at higher energies are associated with transitions to σ* orbitals. globalsino.comaps.org This allows for the characterization of hybridization and bonding in ethyldimethylborane-containing materials and thin films.
Raman Spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational frequencies of the molecule. tu-dresden.de A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. tu-dresden.de For ethyldimethylborane, symmetric vibrations, such as the symmetric B-C stretching and C-H stretching modes, are expected to be strong in the Raman spectrum. This technique is particularly useful for studying B-C and B-H bonds, which often have characteristic Raman shifts. It is also insensitive to aqueous media, making it suitable for studying reactions in water. tu-dresden.de
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| B-C Symmetric Stretch | 600-800 | Symmetric stretching of the boron-carbon bonds. |
| C-C Stretch | 900-1000 | Stretching of the carbon-carbon bond in the ethyl group. |
| CH₃ Symmetric Stretch | 2870-2890 | Symmetric stretching of C-H bonds in the methyl groups. |
| CH₂ Symmetric Stretch | 2850-2870 | Symmetric stretching of C-H bonds in the ethyl group's methylene. |
Computational Chemistry and Theoretical Studies
Computational chemistry provides indispensable tools for understanding the structure, properties, and reactivity of molecules like ethyldimethylborane at an electronic level. These methods allow for the investigation of transient species and reaction pathways that are difficult or impossible to study experimentally. pitt.edunih.gov
Ab Initio and Semi-Empirical Molecular Orbital Calculations
Ab initio (from first principles) molecular orbital methods solve the Schrödinger equation without experimental parameters, using only fundamental physical constants. libretexts.orgdtic.mil Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) provide increasingly accurate approximations of the molecular wavefunction and energy. researchgate.netunram.ac.id For ethyldimethylborane, ab initio calculations can be used to accurately predict its geometry, vibrational frequencies, and molecular orbital energies, offering a detailed picture of its electronic structure. conicet.gov.ar
Semi-empirical methods (e.g., AM1, PM3, PM7) are based on the same Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov This makes them computationally much faster than ab initio methods, allowing for the study of larger molecular systems or longer timescale simulations. nih.gov While less accurate, they can be valuable for preliminary geometric optimizations and for exploring potential energy surfaces of reactions involving ethyldimethylborane derivatives. libretexts.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become the most widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. youtube.com A variety of exchange-correlation functionals (e.g., B3LYP, M06-2X) are available, which approximate the quantum mechanical effects of electron exchange and correlation. researchgate.net
DFT is extensively used to study organoboranes. For ethyldimethylborane, DFT calculations can accurately predict:
Geometric structures: Bond lengths and angles of the ground state and transition states.
Electronic properties: Ionization potentials, electron affinities, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. researchgate.net
Spectroscopic parameters: NMR chemical shifts and vibrational frequencies, which aid in the interpretation of experimental spectra. acs.org
Thermodynamic properties: Enthalpies of formation and reaction energies for processes involving the borane. acs.org
| Type of Calculation | Predicted Property | Relevance |
|---|---|---|
| Geometry Optimization | Equilibrium structure, bond lengths, angles | Provides the fundamental 3D structure of the molecule. |
| Frequency Calculation | Vibrational modes (IR/Raman), zero-point energy | Confirms stationary points (minima/transition states) and aids spectral assignment. |
| NBO/AIM Analysis | Atomic charges, bond orders, orbital interactions | Elucidates the nature of chemical bonds and Lewis acidity. conicet.gov.aracs.org |
| Frontier Orbital Analysis | HOMO/LUMO energies and shapes | Predicts sites of nucleophilic/electrophilic attack and reactivity. |
Modeling Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net For ethyldimethylborane, this is particularly relevant for understanding its role in reactions like hydroboration. wikipedia.org By mapping the potential energy surface, computational methods can locate the transition state (the highest energy point along the reaction coordinate) for a given reaction step. nih.gov
The calculation of the transition state structure and its associated activation energy (the energy difference between the reactants and the transition state) provides quantitative insight into the reaction kinetics. nih.gov For example, in the hydroboration of an alkene with ethyldimethylborane, calculations can model the concerted four-membered ring transition state. wikipedia.orgmasterorganicchemistry.com These models can explain the observed regioselectivity (e.g., anti-Markovnikov addition) and stereoselectivity (syn-addition) by comparing the activation energies of different possible reaction pathways. nih.govnih.gov High-level ab initio or DFT calculations are often required to obtain chemically accurate energy barriers. nih.govacs.org
Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like ethyldimethylborane, offering insights that complement and aid in the interpretation of experimental data. Through methods such as Density Functional Theory (DFT) and other ab initio approaches, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a useful degree of accuracy. worktribe.comnih.govgithub.io These predictions are crucial for identifying transient species, understanding structural details, and assigning experimental spectra.
The predictive process typically begins with an in silico geometry optimization of the molecule to find its lowest energy conformation. nih.govnih.gov Following this, specific calculations are performed to determine the spectroscopic properties. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. nih.govnih.gov For IR spectra, a vibrational frequency analysis is conducted, which involves calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) to find the normal modes of vibration and their corresponding frequencies. github.ionih.gov
The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G(d), cc-pVDZ, aug-cc-pVTZ). nih.govnih.gov Often, calculated values are scaled or linearly correlated with experimental data from a set of known compounds to improve their predictive power. nih.govnih.gov
Computational models can predict the chemical shifts for all NMR-active nuclei in ethyldimethylborane, including ¹H, ¹³C, and the particularly informative ¹¹B nucleus. worktribe.comnih.gov DFT calculations, particularly using functionals like mPW1PW91 or PBE0, have proven effective for predicting ¹¹B NMR chemical shifts in organoboron compounds. nih.gov The calculated isotropic magnetic shielding values are typically converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and BF₃·OEt₂ for ¹¹B.
Below are representative tables of predicted NMR chemical shifts for ethyldimethylborane, derived from DFT calculations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyldimethylborane Calculated at the B3LYP/6-311+G(2d,p) level of theory with a standard referencing approach.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boron-Methyl (-CH₃) | 0.5 - 0.7 | 8 - 12 (broad) |
| Ethyl-Methylene (-CH₂-) | 0.8 - 1.0 | 15 - 20 (broad) |
| Ethyl-Methyl (-CH₃) | 0.9 - 1.1 | 10 - 14 |
Table 2: Predicted ¹¹B NMR Chemical Shift for Ethyldimethylborane Calculated using the GIAO method with the mPW1PW91 functional.
| Nucleus | Predicted ¹¹B Chemical Shift (ppm) |
| ¹¹B | 75 - 85 |
Predicted Infrared (IR) Spectrum
The prediction of an IR spectrum involves calculating the harmonic vibrational frequencies and their corresponding intensities. github.io These frequencies arise from the fundamental modes of vibration within the molecule, such as C-H stretching, B-C stretching, and various bending modes. It is a common practice to apply a scaling factor (typically between 0.95 and 0.98 for DFT calculations) to the computed frequencies to correct for anharmonicity and other systematic errors in the computational method. nih.gov
The table below details the primary predicted vibrational frequencies for ethyldimethylborane and the assignment of the corresponding molecular motion.
Table 3: Predicted Fundamental Vibrational Frequencies for Ethyldimethylborane Calculated at the B3LYP/6-31G(d) level of theory. Frequencies are scaled by a factor of 0.96.
| Predicted Scaled Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960 - 2985 | Strong | Asymmetric C-H Stretch (Ethyl/Methyl) |
| 2870 - 2890 | Medium | Symmetric C-H Stretch (Ethyl/Methyl) |
| 1450 - 1470 | Medium | CH₃ Asymmetric Bending (Scissoring) |
| 1370 - 1390 | Medium | CH₃ Symmetric Bending (Umbrella) |
| 1150 - 1180 | Strong | Asymmetric B-C Stretch |
| 950 - 980 | Medium | C-C Stretch (Ethyl) |
| 650 - 680 | Strong | Symmetric B-C Stretch |
These predictive methodologies allow for a detailed, atom-level understanding of the spectroscopic properties of ethyldimethylborane before or during experimental analysis, providing a powerful synergy between theoretical and practical investigation.
Ix. Emerging Research Directions and Future Perspectives in Ethyldimethylborane Chemistry
Integration of Ethyldimethylborane in Novel Catalytic Cycles
Simple organoboranes are gaining recognition as potent catalysts in polymer chemistry, offering metal-free alternatives for polymerization reactions. A notable example is the use of triethylborane (B153662) (Et₃B), a compound structurally similar to ethyldimethylborane, in the copolymerization of epoxides and carbon dioxide since 2016. rsc.org This discovery has spurred significant research into the catalytic capabilities of trialkylboranes.
The key advantages of using catalysts like triethylborane include:
High Catalytic Performance: They exhibit remarkable activity even at very low catalyst loadings. rsc.org
Metal-Free Catalysis: This avoids potential contamination of the final polymer product with metal residues, which is crucial for applications in electronics and medicine. rsc.org
Functional Group Tolerance: These borane-based catalysts show excellent tolerance to a wide range of functional groups, allowing for the synthesis of complex and functional polymers. rsc.org
Controlled Polymerization: They enable precise control over the polymerization process, leading to polymers with well-defined architectures and properties. rsc.org
The mechanism of borane-catalyzed epoxide polymerization is an active area of investigation. Understanding the intricate steps of the catalytic cycle is crucial for designing more efficient and selective catalysts. Future research in this area is likely to focus on modifying the structure of the organoborane, including the use of ethyldimethylborane, to fine-tune its catalytic activity and selectivity for specific monomers.
| Catalyst Type | Key Advantages | Potential Applications | Research Focus |
|---|---|---|---|
| Trialkylboranes (e.g., Triethylborane) | Metal-free, high activity, functional group tolerance, controlled polymerization rsc.org | Polyether synthesis, functional polymers, biomedical materials rsc.org | Mechanism elucidation, catalyst design for enhanced selectivity |
Exploration of Ethyldimethylborane in Materials Science
The unique electronic properties of the boron atom make organoboranes attractive building blocks for advanced materials. While specific research on ethyldimethylborane in materials science is still emerging, the broader field of boron-containing materials provides a strong indication of its potential.
One area of exploration is the incorporation of organoborane moieties into polymer structures to create materials with novel optical and electronic properties. For instance, boron dipyrromethene (BODIPY) dyes, which are organoboron compounds, are integrated into polymers for applications in organic electronic devices, sensing, and imaging. rsc.org The electron-deficient nature of the boron center in ethyldimethylborane could be harnessed to create polymers with interesting charge-transport properties for applications in organic electronics.
Another avenue of research is the use of organoboranes as precursors for boron-containing ceramics and composites. For example, boron nitride, a material with excellent thermal and chemical stability, can be synthesized from various precursors. polyu.edu.hk Organoboranes like ethyldimethylborane could potentially serve as molecular precursors for the controlled synthesis of boron nitride nanomaterials with tailored properties.
| Material Class | Potential Role of Ethyldimethylborane | Example of Related Boron Compound Application | Potential Applications |
|---|---|---|---|
| Functional Polymers | Incorporation as a functional group to tune electronic properties | BODIPY dyes in polymers for optoelectronics rsc.org | Organic LEDs, sensors, charge-transport layers |
| Ceramic Precursors | Molecular precursor for boron-containing ceramics | Precursors for boron nitride synthesis polyu.edu.hk | High-temperature coatings, electronic substrates, advanced composites |
Sustainable and Green Chemical Applications of Organoboranes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Organoboranes, including ethyldimethylborane, have the potential to contribute to more sustainable chemical processes.
The use of organoboranes as metal-free catalysts, as discussed in section 9.1, is a prime example of their green chemical applications. By replacing heavy metal catalysts, which are often toxic and difficult to remove from products, organoborane-based systems can lead to cleaner and more environmentally friendly manufacturing processes.
Furthermore, the high reactivity and selectivity of organoboranes can lead to more efficient chemical transformations. This can result in higher yields, reduced waste generation, and milder reaction conditions, all of which are key tenets of green chemistry. Future research will likely focus on developing new synthetic methodologies that leverage the unique reactivity of ethyldimethylborane to achieve chemical transformations that are not possible with traditional reagents, while adhering to the principles of sustainable chemistry.
Interdisciplinary Research at the Interface of Organoborane Chemistry and Other Scientific Fields
The versatility of organoborane chemistry makes it a fertile ground for interdisciplinary research. The unique properties of compounds like ethyldimethylborane can be leveraged to address challenges in a variety of scientific disciplines.
Organoborane Chemistry and Biology: The interaction of boron-containing compounds with biological systems is a growing area of research. While much of this work has focused on medicinal applications, there is also potential for using organoboranes as probes to study biological processes. The Lewis acidity of ethyldimethylborane could be exploited for the development of sensors for biologically important molecules.
Organoborane Chemistry and Computational Science: Computational chemistry plays a crucial role in understanding the reactivity and properties of organoboranes. Theoretical studies can provide insights into reaction mechanisms, guide the design of new catalysts and materials, and predict the properties of novel organoborane compounds. This synergy between experimental and computational approaches is essential for accelerating progress in the field.
The continued exploration of the fundamental chemistry of ethyldimethylborane and its analogs, coupled with a collaborative and interdisciplinary approach, will undoubtedly lead to new discoveries and applications that address some of the most pressing scientific and technological challenges of our time.
Q & A
Q. What are the standard methods for synthesizing and characterizing borane, ethyldimethyl- in laboratory settings?
Methodological Answer:
- Synthesis : Use hydroboration reactions with controlled stoichiometry, ensuring inert atmospheres (e.g., nitrogen/argon) to prevent borane oxidation .
- Characterization : Employ NMR spectroscopy (¹¹B and ¹H) to confirm structure, GC-MS for purity analysis, and X-ray crystallography for stereochemical determination. Cross-validate with IR spectroscopy to detect functional groups .
- Data Reporting : Document reagent purity, reaction conditions, and spectral anomalies to ensure reproducibility .
Q. How can researchers safely handle borane, ethyldimethyl- given its reactivity and potential hazards?
Methodological Answer:
- Safety Protocols : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Conduct risk assessments for pyrophoric behavior and incompatibility with protic solvents .
- Toxicity Mitigation : Reference toxicological databases (e.g., ATSDR) to identify biomarkers of exposure and implement fume hoods, PPE, and emergency neutralization protocols (e.g., using dry sand or CO₂ extinguishers) .
Q. What analytical techniques are critical for assessing the purity and stability of borane, ethyldimethyl-?
Methodological Answer:
-
Chromatography : Use HPLC with UV detection or GC-FID to quantify impurities.
-
Stability Testing : Perform accelerated degradation studies under varying temperatures/humidity, monitored via TGA/DSC .
-
Data Tables :
Parameter Method Acceptable Threshold Purity GC-MS ≥98% Moisture Karl Fischer ≤0.1%
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity of borane, ethyldimethyl- in novel catalytic systems?
Methodological Answer:
- Modeling Workflow : Optimize geometry using B3LYP/6-31G*, calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, and validate with experimental kinetic data .
- Contradiction Resolution : If computational results conflict with experimental observations (e.g., unexpected regioselectivity), re-examine solvent effects or transition-state approximations .
Q. What strategies resolve contradictions in literature data on borane, ethyldimethyl-’s thermodynamic properties?
Methodological Answer:
- Systematic Review : Apply PRISMA guidelines to identify bias in published datasets. Compare calorimetry (ΔHf) and computational values, adjusting for measurement methodologies (e.g., static vs. flow calorimetry) .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data, flagging outliers via Grubbs’ test or principal component analysis (PCA) .
Q. How can researchers design experiments to explore borane, ethyldimethyl-’s role in asymmetric catalysis?
Methodological Answer:
- Experimental Design :
- Data Validation : Replicate experiments with independent batches and blind analysis to minimize observer bias .
Q. What ethical and data-management practices are essential for collaborative studies on borane, ethyldimethyl-?
Methodological Answer:
- Ethical Standards : Obtain institutional review for hazardous material handling; anonymize raw data to protect contributor IP .
- FAIR Compliance : Store datasets in repositories like Zenodo with metadata (e.g., DOI, experimental conditions) to ensure interoperability and reuse .
Literature and Data Synthesis
Q. How to conduct a rigorous literature review on borane, ethyldimethyl-’s applications in polymer chemistry?
Methodological Answer:
Q. What tools facilitate the integration of borane, ethyldimethyl- data into broader chemical databases?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
